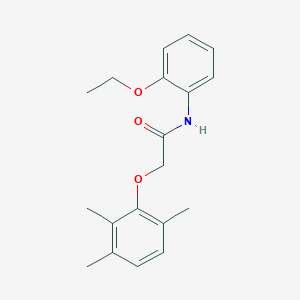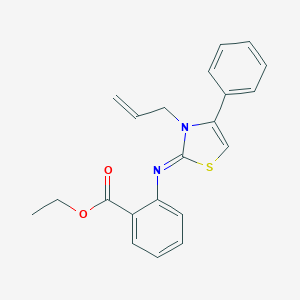
N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETAA is a chemical compound that belongs to the class of acetamides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. ETAA has been found to exhibit promising therapeutic properties, making it a subject of interest in scientific research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves the synthesis of 2-(2,3,6-trimethylphenoxy)acetic acid followed by its conversion to the corresponding acid chloride, which is then reacted with 2-ethoxyaniline to yield the target compound.
Starting Materials
2,3,6-trimethylphenol, Chloroacetic acid, Thionyl chloride, 2-ethoxyaniline, Triethylamine, Diethyl ether, Sodium bicarbonate, Sodium chloride, Wate
Reaction
2,3,6-trimethylphenol is first reacted with chloroacetic acid in the presence of thionyl chloride to yield 2-(2,3,6-trimethylphenoxy)acetic acid., The resulting acid is then converted to its corresponding acid chloride by reacting it with thionyl chloride., In a separate flask, 2-ethoxyaniline is reacted with triethylamine in diethyl ether to yield the corresponding amine salt., The acid chloride is then added dropwise to the amine salt solution under stirring., The reaction mixture is stirred for several hours at room temperature, after which it is quenched with a solution of sodium bicarbonate., The resulting mixture is extracted with diethyl ether, and the organic layer is dried over sodium sulfate., The solvent is then evaporated under reduced pressure to yield the crude product., The crude product is purified by recrystallization from a suitable solvent to yield N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide as a white solid.
Mecanismo De Acción
The exact mechanism of action of ETAA is not fully understood. However, it has been suggested that ETAA may exert its therapeutic effects by modulating the activity of certain enzymes and proteins in the body.
Efectos Bioquímicos Y Fisiológicos
ETAA has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve insulin sensitivity in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ETAA in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is that the exact mechanism of action of ETAA is not fully understood, which may make it challenging to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for research on ETAA. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases such as arthritis. Another direction is to explore its potential as a cancer treatment, particularly in combination with other drugs. Additionally, more research is needed to fully understand the mechanism of action of ETAA and to optimize its therapeutic effects.
In conclusion, ETAA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ETAA may lead to the development of new and effective treatments for various diseases.
Aplicaciones Científicas De Investigación
ETAA has been investigated for its potential therapeutic uses in various scientific research studies. One study found that ETAA has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in mice. Another study showed that ETAA can inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-22-17-9-7-6-8-16(17)20-18(21)12-23-19-14(3)11-10-13(2)15(19)4/h6-11H,5,12H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGOTQBAZOWYEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B383344.png)
![ethyl 2-({[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B383347.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B383348.png)
![11-methyl-10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B383350.png)
![2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B383352.png)
![3-(4-bromophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B383353.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B383356.png)
![2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383358.png)
![{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B383359.png)




